molecular formula C27H34N4O4S B1684046 VRT-325 CAS No. 815592-21-3

VRT-325

カタログ番号: B1684046
CAS番号: 815592-21-3
分子量: 510.6 g/mol
InChIキー: FJNFVCAHHFNREI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VRT-325は、化合物ライブラリーのスクリーニングによって発見された新規な低分子化合物です。これは、嚢胞性線維症膜貫通コンダクタンスレギュレーター(CFTR)遺伝子のΔF508変異によって引き起こされる嚢胞性線維症の遺伝子欠損に対処するために設計されています。 This compoundは、小胞体からのΔF508-CFTRの流出を促進し、嚢胞性線維症気管支由来の上皮細胞における塩化物輸送レベルを回復させます .

準備方法

合成経路と反応条件

VRT-325の合成には、重要な中間体の形成とその後の最終化合物への反応を含む、複数のステップが含まれます。具体的な合成経路と反応条件は、機密情報であり、詳細には公表されていません。 この化合物は、キナゾリン誘導体の形成を含む一連の化学反応を通じて合成できることが知られています .

工業生産方法

This compoundの工業生産方法は、広く公表されていません。通常、このような化合物は、純度と一貫性を確保するために、厳格な条件下で特殊な施設で生産されます。 生産プロセスには、研究および治療基準を満たすために、大規模合成、精製、品質管理が含まれます .

化学反応の分析

反応の種類

VRT-325は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応の条件は、温度、圧力、溶媒の選択など、目的の結果に応じて異なります .

形成される主要な生成物

This compoundの反応から形成される主要な生成物は、特定の反応条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、一方、置換反応はさまざまな置換化合物を生成する可能性があります .

科学研究への応用

This compoundには、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

VRT-325 has several scientific research applications, including:

作用機序

VRT-325は、ΔF508-CFTRタンパク質の適切な折り畳みとトラフィッキングを促進することによって効果を発揮します。それは、変異タンパク質と相互作用し、小胞体からの脱出を促進し、細胞表面での安定性と機能を強化します。 この化合物は、変異したCFTRの明らかなATP親和性を低下させ、これが生合成上の欠損を救済する能力に寄与する可能性があります .

類似の化合物との比較

類似の化合物

独自性

This compoundは、ΔF508-CFTRタンパク質の適切な折り畳みとトラフィッキングを促進する能力において独自であり、嚢胞性線維症の研究において貴重なツールとなっています。 そのデュアルコレクター-ポテンシェーター活性は、コレクターまたはポテンシェーターのいずれかとしてのみ作用する可能性のある他の化合物とは異なります .

類似化合物との比較

Similar Compounds

Uniqueness

This compound is unique in its ability to promote the proper folding and trafficking of the ΔF508-CFTR protein, making it a valuable tool in cystic fibrosis research. Its dual corrector-potentiator activity sets it apart from other compounds that may only act as correctors or potentiators .

生物活性

VRT-325 is a small molecule corrector primarily studied for its ability to rescue the misfolded cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically the F508del mutation, which is the most common cause of cystic fibrosis (CF). This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and interactions with other compounds and environmental factors.

This compound functions by binding to the CFTR protein and promoting its proper folding and trafficking to the cell membrane. It has been shown to restore some functional activity of the mutant CFTR protein, although its efficacy is limited compared to other correctors. The compound interacts with specific domains of CFTR, particularly the nucleotide-binding domain 1 (NBD1), leading to conformational changes that enhance its stability and function.

Efficacy in Restoring CFTR Function

Research has demonstrated that this compound can restore approximately 10% of wild-type CFTR-mediated chloride current in cells expressing the F508del mutation. This restoration is significant but highlights the need for combination therapies to achieve more substantial effects. For instance, when combined with VX-770 (a potentiator), this compound can lead to near-normal processing of F508del-CFTR, although some defects in channel activation remain persistent .

Impact of Environmental Factors

The presence of Pseudomonas aeruginosa , a common pathogen in CF patients, has been shown to impair the efficacy of this compound. Studies indicate that exoproducts from P. aeruginosa can significantly reduce CFTR currents and hinder the maturation and functional rescue induced by this compound in both mutant and wild-type CFTR . This underscores the importance of considering infectious components when evaluating corrector efficiency.

Table 1: Summary of this compound Efficacy Studies

Study ReferenceMutation TypeChloride Current RestorationNotes
F508del~10%Combined with VX-770 shows enhanced effects
F508delImpaired by P. aeruginosaHighlights environmental impact
Various10% restoration observedEfficacy varies with combination therapies

Case Studies

Case Study 1: Combination Therapy

In clinical trials involving patients with one or two copies of the F508del mutation, treatment with a combination of this compound and other modulators resulted in a 10% improvement in lung function (FEV1) alongside reduced sweat chloride levels. This indicates a significant therapeutic potential when using this compound as part of a multi-drug regimen .

Case Study 2: Environmental Impact

A study examining primary cystic fibrosis cells exposed to Pseudomonas aeruginosa showed that these cells had dramatically reduced responses to this compound treatment. The findings suggest that chronic infection may necessitate higher doses or alternative strategies for effective treatment .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which VRT-325 corrects ΔF508-CFTR processing defects?

this compound acts as a CFTR corrector by addressing the folding defect in ΔF508-CFTR during biosynthesis, enabling its trafficking from the endoplasmic reticulum to the cell membrane. This is achieved through direct interaction with the mutant protein, promoting its structural stabilization and subsequent integration into secretory vesicles. Efficacy is validated using polarized human bronchial epithelial (HBE) cells and fluorescence-based trafficking assays .

Q. Which experimental models are used to evaluate this compound's efficacy in restoring CFTR function?

Key models include:

  • Primary HBE cells : To measure chloride ion transport via Ussing chamber assays .
  • PLB-985 neutrophil-like cells : For phagosomal CFTR targeting studies using flow cytometry and fluorescence microscopy .
  • HEK-293 cells : For high-throughput screening of corrector-potentiator combinations .

Q. How is the efficacy of this compound quantified in vitro?

Metrics include:

  • Maturation efficiency : Western blot analysis of Band C (mature CFTR) expression .
  • Functional rescue : Short-circuit current (Isc) measurements in HBE cells .
  • Phagosomal targeting : Flow cytometry to assess ΔF508-CFTR incorporation into phagosomes .

Advanced Research Questions

Q. How do researchers analyze additive/synergistic effects of this compound with other correctors (e.g., Corr-4a, VX-809)?

Studies combine this compound with compounds targeting distinct CFTR correction pathways (e.g., VX-809 for ER retention, Corr-4a for chaperone modulation). Additivity is tested via:

  • Dose-response matrices : To identify EC50 shifts in HBE cells .
  • Functional assays : Comparing Isc improvements in single vs. combination treatments .
  • Biochemical profiling : Assessing CFTR maturation and stability through pulse-chase experiments .

Q. What methodological challenges arise when quantifying ΔF508-CFTR rescue by this compound?

Key challenges include:

  • Cell model variability : Primary HBE cells show donor-dependent responses, requiring normalization to wild-type controls .
  • Off-target effects : this compound may inhibit ATP binding in rescued CFTR, complicating functional readouts .
  • Temporal dynamics : Optimal incubation periods (24–48 hours) must balance correction efficacy with cytotoxicity risks .

Q. How does Pseudomonas aeruginosa infection impact this compound's ability to rescue ΔF508-CFTR?

P. aeruginosa exoproducts (e.g., PsaDM) impair this compound-mediated CFTR maturation and function. Researchers use co-culture models of CFBE-ΔF508 cells and bacterial supernatants to quantify:

  • Reductions in Band C expression via Western blot .
  • Diminished Isc responses in infected vs. uninfected cells .

Q. What evidence supports this compound's specificity for CFTR over other ion channels (e.g., NaV1.1)?

ELISA-based surface expression assays in HEK-293 cells expressing NaV1.1 mutants (e.g., R1648C) confirm no significant effect of this compound, highlighting its CFTR-specific mechanism .

Q. Methodological Recommendations

  • For trafficking studies : Combine flow cytometry (surface CFTR quantification) with confocal microscopy to validate subcellular localization .
  • For functional assays : Use Ussing chambers with CFTRinh-172 to isolate CFTR-dependent currents .
  • For data contradictions : Employ orthogonal assays (e.g., biochemical maturation + functional rescue) to reconcile discrepancies between CFTR expression and activity .

特性

IUPAC Name

4-cyclohexyloxy-2-[1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O4S/c1-20(30-16-18-31(19-17-30)36(32,33)23-14-12-21(34-2)13-15-23)26-28-25-11-7-6-10-24(25)27(29-26)35-22-8-4-3-5-9-22/h6-7,10-15,20,22H,3-5,8-9,16-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNFVCAHHFNREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=N1)OC3CCCCC3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474707
Record name VRT-325
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815592-21-3
Record name VRT-325
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。